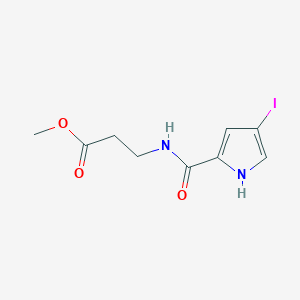
Methyl 3-(4-iodo-1H-pyrrole-2-carboxamido)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(4-iodo-1H-pyrrole-2-carboxamido)propanoate: is a chemical compound with the molecular formula C9H11IN2O3 and a molecular weight of 322.1 g/mol . This compound is known for its unique reactivity and selectivity, making it a valuable building block in advanced research and various applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-iodo-1H-pyrrole-2-carboxamido)propanoate typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound’s synthesis can be scaled up using standard organic synthesis techniques. The high-purity (Min. 95%) chemical compound is available for purchase from various suppliers, indicating its industrial relevance .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-(4-iodo-1H-pyrrole-2-carboxamido)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Methyl 3-(4-iodo-1H-pyrrole-2-carboxamido)propanoate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: It serves as a precursor in the synthesis of biologically active compounds and pharmaceuticals.
Industry: It is utilized in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism by which Methyl 3-(4-iodo-1H-pyrrole-2-carboxamido)propanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparaison Avec Des Composés Similaires
Comparison: Methyl 3-(4-iodo-1H-pyrrole-2-carboxamido)propanoate stands out due to its unique combination of reactivity and selectivity. While similar compounds like 4-iodo-1-methyl-1H-pyrrole-2-carbaldehyde and Methyl 4-iodo-1H-pyrrole-2-carboxylate share some structural features, they differ in their functional groups and overall reactivity. This uniqueness makes this compound particularly valuable in specific research and industrial applications .
Propriétés
Formule moléculaire |
C9H11IN2O3 |
|---|---|
Poids moléculaire |
322.10 g/mol |
Nom IUPAC |
methyl 3-[(4-iodo-1H-pyrrole-2-carbonyl)amino]propanoate |
InChI |
InChI=1S/C9H11IN2O3/c1-15-8(13)2-3-11-9(14)7-4-6(10)5-12-7/h4-5,12H,2-3H2,1H3,(H,11,14) |
Clé InChI |
MTOVMZHIIBGOFL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCNC(=O)C1=CC(=CN1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


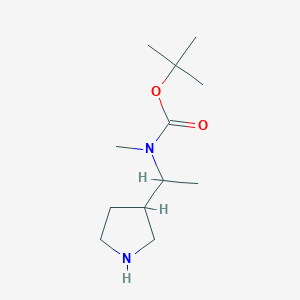

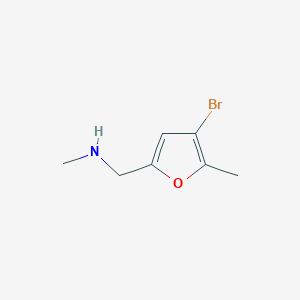
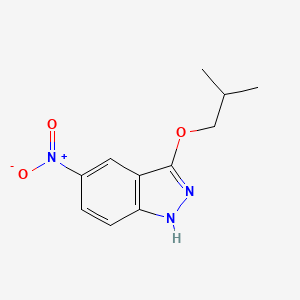
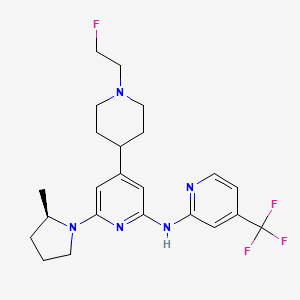
![3,3-Dimethyl-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one](/img/structure/B11788488.png)


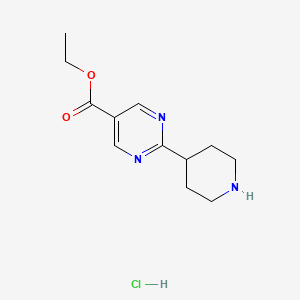

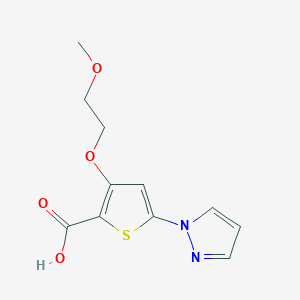
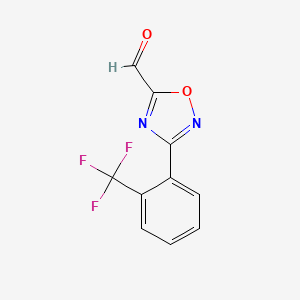
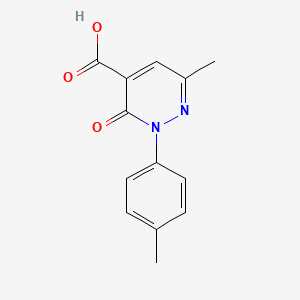
![Hexahydrocyclopenta[c]pyrrole-5-carboxylicacid](/img/structure/B11788529.png)
